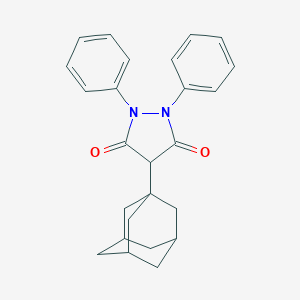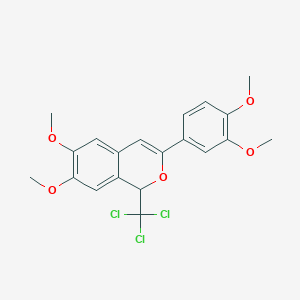
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran, also known as DMTCP, is a synthetic compound that belongs to the class of benzopyran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and analgesic properties. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to the reduction of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran has several advantages for lab experiments, including its high purity, stability, and reproducibility. Its unique chemical structure and mechanism of action make it a valuable tool for the study of various cellular processes and diseases. However, its low solubility in aqueous solutions and potential toxicity at high concentrations limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran. One potential direction is the development of new benzopyran derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the study of the molecular mechanisms underlying its antitumor, anti-inflammatory, and analgesic properties. Furthermore, the development of new materials based on this compound could lead to the development of new organic electronic devices with improved performance.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6,7-dimethoxy-2-(trichloromethyl)-1H-benzopyran-1-one in the presence of a base to obtain this compound. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit antitumor activity against several cancer cell lines, including human breast cancer, leukemia, and lung cancer. This compound also possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain-relieving drugs.
In drug discovery, this compound has been used as a lead compound for the development of new benzopyran derivatives with improved pharmacological properties. Its unique chemical structure and mechanism of action make it a promising scaffold for the design of new drugs targeting various diseases.
In material science, this compound has been used as a building block for the synthesis of new organic materials with interesting optical and electronic properties. It has been shown to exhibit fluorescence and phosphorescence properties, making it a potential candidate for the development of new organic light-emitting diodes (OLEDs).
Eigenschaften
Molekularformel |
C20H19Cl3O5 |
|---|---|
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene |
InChI |
InChI=1S/C20H19Cl3O5/c1-24-14-6-5-11(7-16(14)25-2)15-8-12-9-17(26-3)18(27-4)10-13(12)19(28-15)20(21,22)23/h5-10,19H,1-4H3 |
InChI-Schlüssel |
FOJOACSAQGXUKD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3C(O2)C(Cl)(Cl)Cl)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3C(O2)C(Cl)(Cl)Cl)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
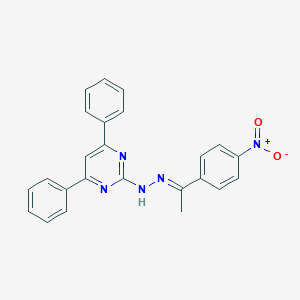
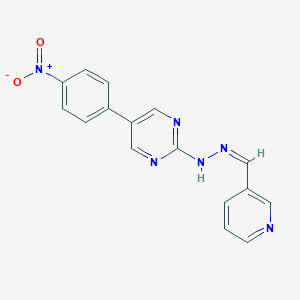
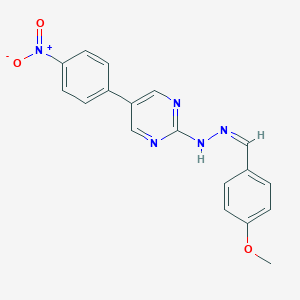

![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
